molecular formula C25H27ClN2O B6002563 1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine

1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B6002563
M. Wt: 406.9 g/mol
InChI Key: IYXDRMKOEANGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine, also known as GBR 12909, is a piperazine derivative that acts as a selective dopamine reuptake inhibitor. It has been widely studied for its potential use in treating various neurological disorders, including addiction, depression, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine 12909 acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into presynaptic neurons, leading to increased dopamine levels in the synaptic cleft. This increase in dopamine signaling is thought to underlie its therapeutic effects in various neurological disorders.
Biochemical and physiological effects:
In addition to its effects on dopamine signaling, 1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine 12909 has also been shown to affect other neurotransmitter systems, including norepinephrine and serotonin. It has been found to increase extracellular levels of these neurotransmitters in various brain regions, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine 12909 in lab experiments is its high selectivity for dopamine reuptake inhibition, which allows for more precise manipulation of dopamine signaling compared to non-selective dopamine reuptake inhibitors. However, its relatively low potency and solubility can limit its use in certain experimental settings.

Future Directions

Future research on 1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine 12909 could focus on investigating its potential use in combination with other drugs or therapies for various neurological disorders. Additionally, further studies could explore its effects on other neurotransmitter systems and its potential for treating other conditions beyond addiction, depression, and ADHD.

Synthesis Methods

The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine 12909 involves several steps, including the reaction of 4-chlorophenol with benzyl bromide to form 4-chlorobenzyl phenyl ether, which is then reacted with 2,3-dimethylphenylpiperazine to produce the final product. The purity and yield of 1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine 12909 can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine 12909 has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown promise in reducing drug-seeking behavior in animal models of addiction, as well as improving symptoms of depression and ADHD. It has also been investigated for its potential use in treating Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O/c1-19-5-3-8-25(20(19)2)28-15-13-27(14-16-28)18-21-6-4-7-24(17-21)29-23-11-9-22(26)10-12-23/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXDRMKOEANGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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